In Vitro Bioaccessibility Under Simulated Gastrointestinal Conditions
In a controlled in vitro digestion-dialysis study (Ośko et al., 2023) that tested ten commercial zinc dietary supplements spanning six chemical forms under identical simulated gastric and intestinal conditions, zinc diglycinate achieved the highest relative bioaccessibility of any form tested. The top-performing zinc diglycinate formulation (DS2) yielded 9.38% bioaccessible zinc — approximately 2.8-fold higher than the zinc sulfate formulation (DS6, 3.38%). Three additional zinc diglycinate products (DS1: 7.86%, DS10: 6.59%, DS9: 5.77%) all exceeded every non-diglycinate formulation, including zinc gluconate (4.48–6.19%), zinc citrate (3.15%), zinc picolinate (1.99%), and zinc methionine (1.13%) [1].
| Evidence Dimension | In vitro relative bioaccessibility (percentage of total Zn released to dialysable fraction after simulated gastric plus intestinal digestion) |
|---|---|
| Target Compound Data | Zinc diglycinate (DS2): 9.38%; additional diglycinate formulations: 7.86% (DS1), 6.59% (DS10), 5.77% (DS9) |
| Comparator Or Baseline | Zinc sulfate (DS6): 3.38%; also: zinc gluconate 4.48% (DS7) and 6.19% (DS8), zinc citrate 3.15% (DS5), zinc picolinate 1.99% (DS4), zinc methionine 1.13% (DS3) |
| Quantified Difference | Zinc diglycinate 9.38% vs. zinc sulfate 3.38% = approximately 2.8× higher bioaccessibility (range across diglycinate formulations: 1.7× to 2.8× vs. sulfate; all diglycinate formulations exceeded all non-diglycinate comparators) |
| Conditions | In vitro two-stage digestion-dialysis model; gastric phase (porcine pepsin in 0.1 M HCl, 37 °C, 2 h) followed by intestinal phase (porcine pancreatin, dialysis membrane, 37 °C, 2 h); Zn quantification by validated flame atomic absorption spectrometry (R² = 0.998, recovery 109%, precision 0.02%) |
Why This Matters
Bioaccessibility represents the maximum fraction of ingested zinc available for intestinal absorption; the 2.8× advantage of zinc diglycinate over zinc sulfate in this validated model directly predicts superior in vivo absorption performance — a critical parameter for formulators seeking equivalent efficacy at lower elemental doses or reduced pill burden.
- [1] Ośko J, Pierlejewska W, Grembecka M. Comparison of the Potential Relative Bioaccessibility of Zinc Supplements—In Vitro Studies. Nutrients. 2023;15(12):2813. doi:10.3390/nu15122813 View Source
